molecular formula C13H9N3O2S B2668847 N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]furan-2-carboxamide CAS No. 476631-52-4

N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]furan-2-carboxamide

Cat. No.: B2668847
CAS No.: 476631-52-4
M. Wt: 271.29
InChI Key: YYHPBRUIZBAALA-UHFFFAOYSA-N
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Description

“N-(4-pyridin-4-yl-1,3-thiazol-2-yl)furan-2-carboxamide” is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . The replacement of NH2 group with a substituted phenyl ring led to the evident increase in antibacterial activity of the synthesized thiazole derivatives against S. aureus and E. coli .


Synthesis Analysis

The synthesis of such compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides . The 1H-NMR and 13C-NMR data provide detailed information about the structure of the synthesized compound .


Molecular Structure Analysis

The molecular structure of “N-(4-pyridin-4-yl-1,3-thiazol-2-yl)furan-2-carboxamide” can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR data shows the presence of aromatic protons and the 13C-NMR data confirms the presence of aromatic carbons .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N-(4-pyridin-4-yl-1,3-thiazol-2-yl)furan-2-carboxamide” include a boiling point of 369.3±42.0 °C and a density of 1.297±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Reactivity

Compounds related to N-(4-pyridin-4-yl-1,3-thiazol-2-yl)furan-2-carboxamide demonstrate complex synthetic pathways and reactivity, contributing to the development of heterocyclic chemistry. For instance, Aleksandrov and El’chaninov (2017) explored the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, showcasing methodologies that could be relevant for synthesizing structurally similar compounds. Their work underlines the importance of heterocyclic compounds in synthesizing new materials with potential applications in various fields, from pharmaceuticals to materials science (Aleksandrov & El’chaninov, 2017).

Molecular Characterization and Properties

The molecular and electronic structures of similar compounds have been explored through experimental and theoretical methods. Cakmak et al. (2022) conducted experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole, including synthesis, molecular characterization by IR/NMR/XRD, and electronic characterization by DFT. Their findings contribute to understanding the compound's antimicrobial properties and suggest potential pharmacological and medical applications (Cakmak et al., 2022).

Antimicrobial Activity

The antimicrobial properties of related compounds have been a focus of recent research. For example, the study by Cakmak et al. (2022) on a thiazole-based heterocyclic amide revealed promising antimicrobial activity against a range of microorganisms. This suggests that compounds within this chemical framework could serve as leads for developing new antimicrobial agents (Cakmak et al., 2022).

Future Directions

The future directions for “N-(4-pyridin-4-yl-1,3-thiazol-2-yl)furan-2-carboxamide” could involve further exploration of its potential applications as a corrosion inhibitor and its potential biological activities .

Properties

IUPAC Name

N-(4-pyridin-4-yl-1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S/c17-12(11-2-1-7-18-11)16-13-15-10(8-19-13)9-3-5-14-6-4-9/h1-8H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHPBRUIZBAALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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